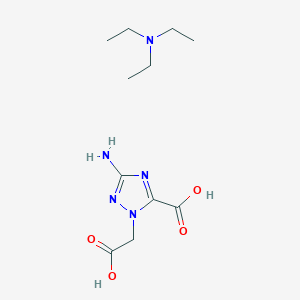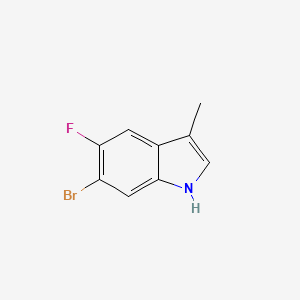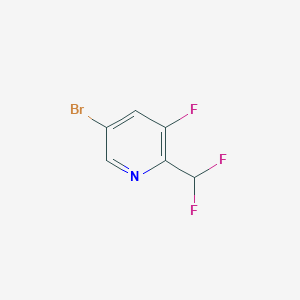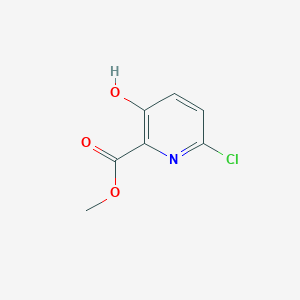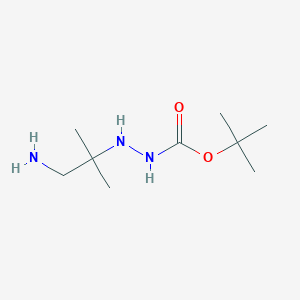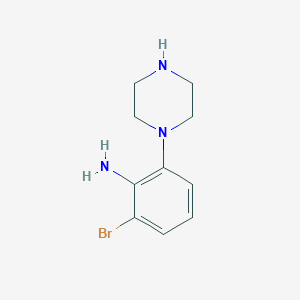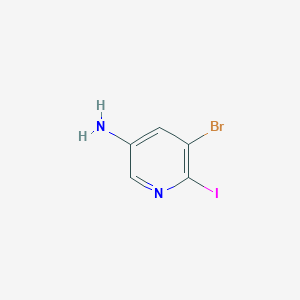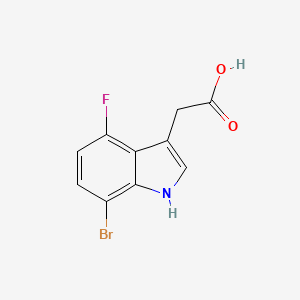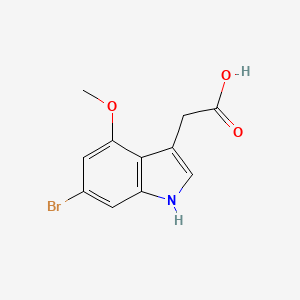
(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid
Descripción general
Descripción
(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C8H5BrFNO4 and its molecular weight is 278.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common in compounds with similar structures . These reactions could potentially explain the interaction of (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid with its targets.
Biochemical Pathways
It is known that compounds with similar structures can participate in various biochemical reactions, such as suzuki–miyaura coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .
Pharmacokinetics
The compound’s molecular weight, as reported by apollo scientific ltd, is 27803 , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature, as reported by Apollo Scientific Ltd, is ambient temperature . This suggests that the compound’s stability and efficacy could be affected by changes in temperature.
Análisis Bioquímico
Biochemical Properties
(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and inflammatory pathways. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, thereby modulating inflammatory responses . Additionally, this compound can bind to certain receptor proteins, altering their conformation and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation . Furthermore, this compound can affect gene expression by modulating transcription factors involved in stress responses. This modulation can result in altered cellular metabolism and changes in the expression of genes related to cell survival and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their catalytic activity and reducing the synthesis of prostaglandins . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can interact with nuclear receptors, influencing gene expression by altering the recruitment of coactivators and corepressors to target gene promoters.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of COX activity and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory and analgesic properties without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body.
Propiedades
IUPAC Name |
2-(5-bromo-3-fluoro-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRJDNYYJGGPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


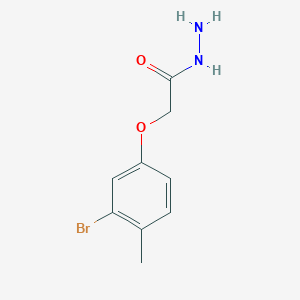
![(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383876.png)
![2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383877.png)
